molecular formula C18H16N2O2 B12945707 Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate

Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate

Cat. No.: B12945707
M. Wt: 292.3 g/mol
InChI Key: QKBUQPKNLKIARZ-WYMLVPIESA-N
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Description

Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a benzimidazole ring fused with a benzene ring, an ethyl ester group, and a phenylacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with ethyl 3-bromopropionate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

ethyl (E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate

InChI

InChI=1S/C18H16N2O2/c1-2-22-18(21)14(12-13-8-4-3-5-9-13)17-19-15-10-6-7-11-16(15)20-17/h3-12H,2H2,1H3,(H,19,20)/b14-12+

InChI Key

QKBUQPKNLKIARZ-WYMLVPIESA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1)/C2=NC3=CC=CC=C3N2

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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